molecular formula C13H10F3NOS2 B2507841 (Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one CAS No. 292168-14-0

(Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one

Cat. No.: B2507841
CAS No.: 292168-14-0
M. Wt: 317.34
InChI Key: BFNNCOLSVSYEHB-YFHOEESVSA-N
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Description

(Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidinone ring with various substituents, including an ethyl group, a thioxo group, and a benzylidene group with a trifluoromethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one typically involves the reaction of benzylidenehydrazines with thioglycolic acid under neat conditions through ultra-sonication . The reaction is carried out in the presence of anhydrous zinc chloride (ZnCl₂) as a catalyst, and the mixture is refluxed for several hours to yield the desired thiazolidinone derivative .

Industrial Production Methods

Industrial production methods for thiazolidinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent yields and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Properties

IUPAC Name

(5Z)-3-ethyl-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NOS2/c1-2-17-11(18)10(20-12(17)19)7-8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNNCOLSVSYEHB-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)C(F)(F)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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